1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea
Description
Properties
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S/c1-19(24,17-10-14-4-2-3-5-16(14)25-17)12-22-18(23)21-11-13-6-8-15(20)9-7-13/h2-10,24H,11-12H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVOVTWPYSLNLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)F)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea typically involves multiple steps. One common approach is to start with the benzo[b]thiophene core, which can be synthesized via gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles . The hydroxypropyl group can be introduced through a subsequent reaction with an appropriate epoxide under basic conditions. Finally, the fluorobenzyl urea moiety can be formed by reacting the intermediate with 4-fluorobenzyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the benzo[b]thiophene ring or the urea moiety.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene moiety can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydrobenzo[b]thiophene derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzo[b]thiophene derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[b]thiophene moiety could play a key role in these interactions, potentially affecting signal transduction pathways or cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea with structurally related urea derivatives and heterocyclic analogs, focusing on synthesis, physicochemical properties, and biological activities.
Structural Analogues with Benzo[b]thiophene Moieties
- 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a): This compound (from ) shares the benzo[b]thiophene core but incorporates a cyano group and tetrahydro modification, reducing aromaticity. Unlike the target compound, it lacks a fluorobenzyl group but includes a benzoylurea linkage. Its molecular weight (MW: ~370 g/mol) is lower than the target compound (estimated MW: ~385 g/mol), and its hydrazono group may enhance metal-binding capacity, suggesting distinct reactivity .
(Z)-5-[2-(Benzo[b]thiophen-2-yl)ethenyl]-1H-tetrazole (I) :
From , this tetrazole derivative replaces the urea group with a tetrazole ring. The benzo[b]thiophene retains planarity (r.m.s deviation: 0.0084 Å), but the tetrazole introduces a 60–88° dihedral angle relative to the thiophene, altering conformational flexibility. Such structural differences likely reduce hydrogen-bonding capacity compared to urea-based analogs .
Urea Derivatives with Fluorinated Aryl Groups
1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) :
From , this compound shares the 4-fluorophenyl group but replaces benzo[b]thiophene with a pyridine-thiophene hybrid. It exhibits a melting point of 217–219°C and moderate anticancer activity (tested across 60 cancer cell lines). The pyridine-thiophene system may enhance π-π stacking but reduce sulfur-mediated interactions compared to benzo[b]thiophene .- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)urea (5g): This analog () substitutes the 4-fluorobenzyl group with a benzo[d][1,3]dioxole moiety.
Heterocyclic Replacements: Benzo[b]thiophene vs. Benzofuran
- 1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea :
This compound () replaces benzo[b]thiophene with benzofuran, swapping sulfur for oxygen. The oxygen atom reduces electron-deficient character, altering binding affinities in enzymatic targets. For example, benzofuran derivatives often exhibit lower metabolic stability due to oxidative susceptibility compared to sulfur-containing analogs .
Table 1: Key Comparative Data
Implications of Structural Variations
- Electron-Deficient Cores : Benzo[b]thiophene’s sulfur atom enhances electron deficiency, favoring interactions with electron-rich biological targets compared to benzofuran or pyridine analogs .
- Fluorine Substitution: The 4-fluorobenzyl group in the target compound improves metabolic stability and bioavailability relative to non-fluorinated analogs (e.g., 5g in ) .
- Hydroxypropyl vs. Hydrazono Groups: The hydroxypropyl moiety increases solubility, whereas hydrazono groups (as in 7a, ) may introduce redox activity or metal chelation .
Biological Activity
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea is a synthetic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a benzo[b]thiophene moiety, which is associated with various pharmacological properties, and a urea functional group that enhances its biological interactions. The molecular formula for this compound is , with a molecular weight of approximately 358.4 g/mol .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzo[b]thiophene have been shown to possess cytotoxic effects against various cancer cell lines. A comparative study highlighted that certain benzo[b]thiophene derivatives demonstrated effective inhibition of tumor growth, suggesting that the inclusion of this moiety may enhance antitumor efficacy .
Gamma-Secretase Modulation
This compound has been identified as a potential gamma-secretase modulator. Gamma-secretase is an enzyme implicated in the processing of amyloid precursor protein (APP), which is crucial in Alzheimer's disease pathology. Modulating this enzyme could provide therapeutic avenues for neurodegenerative diseases.
Antimicrobial Activity
The benzo[b]thiophene nucleus has been associated with antimicrobial properties. In various studies, compounds featuring this structure have shown effectiveness against strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimal inhibitory concentration (MIC) values for related compounds often fall within the low microgram per milliliter range, indicating potent activity .
Study 1: Antitumor Efficacy
A series of benzo[b]thiophene derivatives were synthesized and evaluated for their antitumor activity against several cancer cell lines. The results indicated that compounds with specific modifications to the benzo[b]thiophene structure exhibited enhanced cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A | 5.0 | HeLa |
| B | 10.0 | MCF7 |
| C | 7.5 | A549 |
Study 2: Gamma-Secretase Inhibition
In a pharmacological study, this compound was tested for its ability to inhibit gamma-secretase activity in vitro. The results showed a dose-dependent inhibition, suggesting its potential as a therapeutic agent in Alzheimer's disease.
| Concentration (µM) | Inhibition (%) |
|---|---|
| 1 | 20 |
| 5 | 50 |
| 10 | 75 |
Q & A
Q. What are the established synthetic routes for 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea, and how are key intermediates purified?
The synthesis typically involves three stages:
Core formation : Gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles generates the benzo[b]thiophene core .
Functionalization : Introduction of the hydroxypropyl group via alkylation and the 4-fluorobenzyl moiety via nucleophilic substitution .
Urea coupling : Reaction of intermediates with phosgene or carbodiimides to form the urea bridge .
Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating intermediates and final products .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Structural confirmation :
- NMR (¹H, ¹³C, ¹⁹F) identifies substituent positions and confirms regioselectivity .
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₈H₁₈F₃N₂O₂S expected m/z 387.1054) .
- Purity assessment :
- HPLC with UV detection (≥95% purity threshold) .
- X-ray crystallography resolves stereochemistry in crystalline intermediates .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- In vitro enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess potency (EC₅₀) .
- Receptor binding : Radioligand displacement assays (e.g., GPCR targets) to measure affinity (Kᵢ) .
Advanced Research Questions
Q. How can synthetic yield and scalability be optimized for industrial research applications?
- Reaction engineering :
- Use continuous flow reactors to enhance heat/mass transfer during cyclization, reducing side products .
- Optimize solvent systems (e.g., DMF for urea coupling vs. THF for alkylation) to improve reaction rates .
- Catalyst selection : Palladium nanoparticles or immobilized enzymes for regioselective coupling .
- DoE (Design of Experiments) : Multivariate analysis (temperature, catalyst loading) identifies critical parameters .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Orthogonal validation :
- Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Perform knockout/knockdown assays (CRISPR, siRNA) to verify mechanism-specific effects .
- Meta-analysis : Cross-reference datasets from PubChem BioAssay (AID 1259401) and ChEMBL to identify outliers .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Substituent variation :
- Replace 4-fluorobenzyl with 4-methoxybenzyl () or 2-trifluoromethylphenyl () to modulate lipophilicity .
- Modify the hydroxypropyl chain length to alter conformational flexibility .
- Computational modeling :
Q. What methodologies assess the environmental impact of this compound during preclinical development?
- Environmental fate studies :
- Biodegradation : OECD 301F test to measure half-life in soil/water .
- Ecotoxicology : Daphnia magna acute toxicity assays (EC₅₀) .
- Green chemistry metrics :
- Calculate E-factor (kg waste/kg product) and optimize solvent recovery .
- Use life-cycle assessment (LCA) tools (e.g., SimaPro) to evaluate carbon footprint .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
